Ethyl 3-(3-fluorophenyl)phenyl sulfide
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Overview
Description
Ethyl 3-(3-fluorophenyl)phenyl sulfide is an organic compound characterized by the presence of a sulfide linkage between two phenyl rings, one of which is substituted with a fluorine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-fluorophenyl)phenyl sulfide typically involves the coupling of ethyl phenyl sulfide with 3-fluorobenzene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-sulfur bond. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-fluorophenyl)phenyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorophenyl)phenyl sulfide in biological systems involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating biological pathways. The sulfide linkage also plays a role in the compound’s reactivity and stability, influencing its overall biological activity .
Comparison with Similar Compounds
Ethyl phenyl sulfide: Lacks the fluorine substitution, resulting in different reactivity and biological properties.
3-Fluorophenyl phenyl sulfide: Similar structure but without the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness: Ethyl 3-(3-fluorophenyl)phenyl sulfide is unique due to the combination of the ethyl group, fluorine substitution, and sulfide linkage, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-ethylsulfanyl-3-(3-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FS/c1-2-16-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAJIZYWBKLUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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